Enzyme Inhibition Potency: Antibacterial Agent 92 Achieves 3.6-Fold Greater SeThrRS Inhibition vs. Closest Analog 36b
In a direct head-to-head enzymatic assay within the same study, Antibacterial agent 92 (Compound 36k) inhibited Salmonella enterica threonyl-tRNA synthetase with an IC₅₀ of 0.58 μM, whereas the closely related analog Antibacterial agent 91 (Compound 36b) exhibited an IC₅₀ of 2.10 μM against the identical enzyme target [1]. The 3.6-fold difference in potency is attributable to specific structural variations in the aryl substitution pattern—36k incorporates a 4-(trifluoromethyl)phenyl moiety at the biphenyl terminus, while 36b features a naphthalen-2-yl group [2]. Both compounds were evaluated under identical assay conditions targeting SeThrRS, and both belong to the same triple-site inhibitor series, making this a controlled intra-class comparison.
| Evidence Dimension | Enzyme inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 0.58 μM |
| Comparator Or Baseline | Antibacterial agent 91 (Compound 36b): IC₅₀ = 2.10 μM |
| Quantified Difference | 3.6-fold greater potency (lower IC₅₀) |
| Conditions | In vitro enzyme inhibition assay against recombinant Salmonella enterica threonyl-tRNA synthetase (SeThrRS) |
Why This Matters
For researchers selecting an aaRS inhibitor tool compound, the 3.6-fold potency differential directly impacts the concentration required to achieve target engagement, influencing both assay sensitivity and the interpretation of downstream cellular phenotypes.
- [1] Cai Z, Chen B, Yu Y, et al. Design, Synthesis, and Proof-of-Concept of Triple-Site Inhibitors against Aminoacyl-tRNA Synthetases. J Med Chem. 2022;65(7):5800-5820. PMID: 35363470. View Source
- [2] PubChem. Antibacterial agent 91 (Compound 36b). CID 163409106. View Source
